Cas no 2197882-88-3 (1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline)
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline
- 1-(1-methylpyrrolidin-3-yl)oxyisoquinoline
- 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline
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- Inchi: 1S/C14H16N2O/c1-16-9-7-12(10-16)17-14-13-5-3-2-4-11(13)6-8-15-14/h2-6,8,12H,7,9-10H2,1H3
- InChI Key: UOKHUUAPLXJBEC-UHFFFAOYSA-N
- SMILES: O(C1C2C=CC=CC=2C=CN=1)C1CN(C)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 259
- XLogP3: 2.6
- Topological Polar Surface Area: 25.4
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-1021-2μmol |
1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline |
2197882-88-3 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1021-5μmol |
1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline |
2197882-88-3 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1021-10μmol |
1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline |
2197882-88-3 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1021-1mg |
1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline |
2197882-88-3 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1021-2mg |
1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline |
2197882-88-3 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1021-3mg |
1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline |
2197882-88-3 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1021-4mg |
1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline |
2197882-88-3 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1021-5mg |
1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline |
2197882-88-3 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1021-10mg |
1-[(1-methylpyrrolidin-3-yl)oxy]isoquinoline |
2197882-88-3 | 10mg |
$79.0 | 2023-09-07 |
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline
Professional Introduction to 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline (CAS No. 2197882-88-3)
1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline, a compound with the chemical identifier CAS No. 2197882-88-3, represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The compound belongs to the class of isoquinoline derivatives, which are well-documented for their role in various therapeutic applications, particularly in oncology and neurology.
The molecular structure of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline incorporates a pyrrolidine moiety linked to an isoquinoline backbone through an oxygen atom. This specific arrangement confers upon the molecule a high degree of flexibility and reactivity, making it a valuable scaffold for drug design. The presence of the 1-methylpyrrolidin-3-yl group enhances its binding affinity to biological targets, which is a critical factor in determining its efficacy as a pharmaceutical agent.
Recent studies have highlighted the potential of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline as a modulator of key cellular pathways involved in disease progression. Research indicates that this compound exhibits inhibitory effects on enzymes and receptors that are implicated in cancer cell proliferation and survival. Specifically, preclinical investigations have demonstrated its ability to interfere with the activity of tyrosine kinases, which are often overexpressed in tumor cells and contribute to uncontrolled growth.
In addition to its anti-cancer properties, 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline has shown promise in addressing neurological disorders. The compound's ability to cross the blood-brain barrier suggests that it could be effective in treating conditions such as Alzheimer's disease and Parkinson's disease, where modulation of neuronal signaling pathways is crucial. Emerging research suggests that it may interact with neurotransmitter receptors, potentially leading to improved cognitive function and reduced neuroinflammation.
The synthesis of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include nucleophilic substitution reactions, cyclization processes, and functional group modifications. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the formation of complex molecular architectures. These synthetic methodologies underscore the compound's complexity and the expertise required for its production.
The pharmacokinetic profile of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline is another critical aspect that has been extensively studied. Preliminary data indicate that the compound exhibits moderate solubility in both aqueous and organic solvents, which is advantageous for formulation development. Furthermore, its metabolic stability suggests that it can be effectively administered orally or via other routes, depending on therapeutic needs.
Evaluation of the compound's safety profile has been a priority in ongoing research. Acute toxicity studies have revealed that 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline demonstrates low systemic toxicity at therapeutic doses. However, further studies are necessary to assess long-term effects and potential side interactions with other medications. These assessments are essential for ensuring patient safety and optimizing dosing regimens.
The potential therapeutic applications of 1-[(1-Methylpyrrolidin-3-yl)oxy]isoquinoline extend beyond oncology and neurology. Investigational work has explored its utility in treating inflammatory diseases, where its ability to modulate immune responses may provide novel treatment options. Additionally, its structural similarity to known bioactive compounds suggests that it could serve as a lead molecule for developing new drugs targeting diverse diseases.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the further exploration of 1-[1-Methylpyrrolidin-3-yl]oxisoquinoline. These partnerships facilitate rapid translation of laboratory findings into clinical trials, accelerating the path toward bringing new treatments to patients in need. The integration of computational modeling and high-throughput screening techniques has also enhanced the efficiency of identifying promising derivatives with improved pharmacological properties.
The future direction of research on 1-[1-Methylpyrrolidin-3-yl]oxi< strong>s o strong >q u i n o l i n ee strong >is likely to focus on optimizing its pharmacokinetic profile and exploring novel mechanisms of action. Advances in biotechnology have enabled the development of more sophisticated tools for studying drug interactions at the molecular level. These tools will be instrumental in unraveling the complex biological pathways influenced by this compound.
In conclusion, 1-[1-Methylpyrrolidin-3-yl]]isoquinoline (CAS No.2197882-88-3 ) represents a significant advancement in medicinal chemistry with broad therapeutic implications. Its unique structural features and promising biological activities position it as a valuable candidate for further development into novel pharmaceuticals. Continued research efforts will likely uncover additional therapeutic applications and enhance our understanding of its mechanisms of action.
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